
BMS453
描述
BMS453 is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS453 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the vinyl group: This is achieved through a series of reactions, including Wittig or Heck coupling.
Attachment of the benzoic acid moiety: This final step involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Receptor Binding and Transcriptional Modulation
BMS453 exhibits differential activity across retinoic acid receptor (RAR) subtypes due to structural interactions:
-
RARβ Agonism : this compound binds RARβ with high affinity () , stabilizing helix H12 in an agonist conformation. This activates RARβ-dependent transcription, critical for cell differentiation pathways .
-
RARα/γ Antagonism : In RARα and RARγ, steric clashes between this compound’s phenyl group and residues (e.g., RARγ Met 272) prevent H12 stabilization, forcing receptor antagonism .
Key Structural Determinants :
Receptor | Residue Interaction | Effect |
---|---|---|
RARβ | Ile 263 accommodates phenyl group | Agonist |
RARα | Ser 232 creates steric hindrance | Antagonist |
RARγ | Met 272 clashes with ligand | Antagonist |
TGFβ Activation
This compound induces proteolytic conversion of latent TGFβ to its active form through:
-
33-fold increase in active TGFβ via extracellular matrix remodeling enzymes .
-
Mediation of antiproliferative effects through TGFβ receptor signaling, blocked by anti-TGFβ antibodies .
Cell Cycle Arrest
This compound triggers G1-phase arrest via:
-
CDK2 Inhibition : Reduces CDK2 kinase activity by 60–80%, linked to increased p21 binding .
-
Rb Hypophosphorylation : Hypophosphorylated retinoblastoma (Rb) protein sequesters E2F transcription factors, halting S-phase entry .
Mechanistic Cascade :
Functional Antagonism of AP-1 Signaling
This compound suppresses AP-1-mediated transcription independently of RAR transactivation:
-
Competes with AP-1 for coactivator recruitment via RARβ-AF2 domain interactions .
-
Reduces c-Jun/c-Fos binding to DNA response elements, inhibiting proliferative gene expression .
Metabolic Stability and Degradation Pathways
-
Proteasomal Degradation : Unlike all-trans retinoic acid (ATRA), this compound does not induce RARα ubiquitination or proteasomal degradation .
-
CYP26 Resistance : this compound avoids cytochrome P450-mediated oxidation, enhancing its half-life in cellular assays .
Comparative Reactivity Table
Research Implications
This compound’s unique RARβ selectivity and TGFβ-mediated effects make it a candidate for:
-
Breast cancer chemoprevention via non-genotoxic growth inhibition .
-
Differentiation therapy in RARβ-expressing malignancies without RARα/γ side effects .
This compound exemplifies how structural modifications (e.g., C3-chloro and C8-phenyl groups) can fine-tune receptor specificity and biological outcomes .
科学研究应用
BMS453, also known as BMS-189453, is a synthetic retinoid that functions as an antagonist of retinoic acid receptors (RARs) . It binds to but does not activate RAR α, β, and γ receptors . Research indicates potential applications of this compound in treating dermatologic and inflammatory diseases, retinoid toxicity, and breast cancer .
Scientific Research Applications
Retinoid Toxicity Treatment
BMS-189453's therapeutic potential lies in its ability to counteract retinoid toxicity .
Dermatologic and Inflammatory Diseases
RAR antagonists such as BMS-189453 may be useful in treating dermatologic and inflammatory diseases due to the influence of retinoid-receptor stimulation on collagen synthesis and IL-8 production .
Breast Cancer Research
this compound has demonstrated the ability to inhibit normal breast cell growth by inducing active transforming growth factor beta (TGFβ) and causing cell cycle arrest .
Case Studies and Research Findings
- Inhibition of Breast Cell Growth: this compound inhibits normal breast cell growth predominantly through the induction of active TGFbeta . It has been shown that this compound inhibits the proliferation of normal breast cell growth without significantly inducing apoptosis .
- Cell Cycle Arrest: this compound blocks the G1/S transition of the cell cycle, leading to an increase in the proportion of cells in G0/G1 phase and a decrease in the S phase .
- TGFβ Activity: this compound increases active TGFβ activity, which mediates its anti-proliferative effects in breast cells . Studies have shown that this compound can increase active TGFbeta activity by 33-fold, suggesting it induces the conversion of latent TGFβ to active TGFβ .
- Impact on Retinoic Acid Receptors: this compound binds to RAR receptors and transrepresses AP-1 but does not activate RAR-dependent gene expression .
- Contradictory Findings: Recent studies suggest that BMS 453 may have mixed agonist/antagonist activity at the βRARs .
- Toxicology: In rats, oral doses of BMS-189453 have resulted in marked testicular degeneration and atrophy .
Data Tables
Effects of BMS-189453 on Male Sprague Dawley Rats After 1 Month of Daily Oral Doses
Parameter | 15 mg/kg | 60 mg/kg | 240 mg/kg |
---|---|---|---|
Leukocyte Counts | Increased | Increased | Increased |
Alkaline Phosphatase Levels | Increased | Increased | Increased |
Alanine Aminotransferase Levels | Increased | Increased | Increased |
Testicular Degeneration | Marked | Marked | Marked |
Testicular Atrophy | Marked | Marked | Marked |
Overt Signs of Toxicity | No significant signs | No significant signs | Significant signs and deaths |
Body Weight | No significant decrease | Decreased | Decreased |
Food Consumption | No significant decrease | Decreased | Decreased |
Effects of this compound on Cell Cycle
Phase | Effect |
---|---|
G0/G1 | Increase |
S | Decrease |
作用机制
The mechanism of action of BMS453 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
BMS453: shares structural similarities with other naphthalene derivatives and benzoic acid analogs.
Naphthalene derivatives: Compounds like 1-naphthoic acid and 2-naphthoic acid.
Benzoic acid analogs: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
BMS453, also known as BMS-189453, is a synthetic retinoid that serves as a retinoic acid receptor (RAR) antagonist. It specifically acts as an antagonist for RARα and RARγ while functioning as an agonist for RARβ in vivo. This compound has garnered attention for its potential therapeutic applications, particularly in cancer biology, due to its ability to inhibit cell proliferation and induce specific cellular pathways.
This compound primarily inhibits the proliferation of breast cancer cells by promoting the activation of transforming growth factor-beta (TGFβ). Research indicates that this compound increases active TGFβ levels significantly—by approximately 33-fold—compared to other retinoids like all-trans retinoic acid (atRA), which only increases active TGFβ by threefold . This induction of TGFβ is crucial for mediating the anti-proliferative effects of this compound in breast cells, as demonstrated by experiments using TGFβ-blocking antibodies that prevented the inhibition of cell proliferation induced by this compound, but not by atRA .
Cell Cycle Regulation
This compound induces a G1 phase arrest in the cell cycle, leading to a decrease in the S phase population. This effect is mediated through the upregulation of p21 protein levels, which inhibits cyclin-dependent kinase 2 (CDK2) activity. The resultant hypophosphorylation of the retinoblastoma protein (Rb) further contributes to cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities and effects observed with this compound:
Case Studies and Research Findings
Several studies have investigated the effects of this compound on various cell lines and its implications in cancer therapy:
- Breast Cancer Cells : In vitro studies demonstrated that this compound effectively inhibited the proliferation of normal breast cells without inducing apoptosis. The mechanism involved G1 arrest and increased TGFβ activity, highlighting its potential role in breast cancer prevention .
- Endometrial Cancer Cells : this compound was shown to significantly suppress the proliferation of RL95-2 endometrial cancer cells. This suggests a broader application for this compound beyond breast cancer, potentially affecting various hormone-responsive cancers .
- Testicular Toxicity Studies : In animal models, particularly Sprague Dawley rats, this compound exhibited dose-dependent testicular toxicity after oral administration. Significant testicular degeneration and atrophy were observed at higher doses, indicating that while it has therapeutic potential, careful consideration is necessary regarding its safety profile .
- Myotube Formation : In studies focusing on muscle biology, antagonizing retinoic acid signaling using this compound demonstrated its ability to modulate myotube formation through interactions with EZH2, a known regulator of retinoic acid signaling .
属性
IUPAC Name |
4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODRPPTYLBGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168213 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166977-43-1 | |
Record name | BMS453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。